molecular formula C12H26Si B14652500 3,3-Dimethylbut-1-enyl(triethyl)silane

3,3-Dimethylbut-1-enyl(triethyl)silane

Cat. No.: B14652500
M. Wt: 198.42 g/mol
InChI Key: NMCXIZRJYSJQHC-UHFFFAOYSA-N
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Description

3,3-Dimethylbut-1-enyl(triethyl)silane (CAS: Not explicitly listed in evidence but structurally related to [(E)-3,3-Dimethyl-1-butenyl]triethylsilane ) is an organosilicon compound with the molecular formula C₁₂H₂₆Si. Its structure comprises a triethylsilyl group (-Si(C₂H₅)₃) attached to a dimethyl-substituted butenyl chain. The compound’s reactivity is governed by the silicon atom’s electrophilicity and the conjugated π-system of the vinyl group, making it valuable in hydrosilylation reactions and polymer modifications .

Key properties:

  • Steric hindrance: The bulky triethylsilyl and dimethyl groups influence reaction kinetics and regioselectivity.
  • Thermal stability: Comparable to other trialkylsilanes, stable under inert conditions but sensitive to hydrolysis.
  • Applications: Used in surface modification, crosslinking agents, and as intermediates in organic synthesis .

Properties

Molecular Formula

C12H26Si

Molecular Weight

198.42 g/mol

IUPAC Name

3,3-dimethylbut-1-enyl(triethyl)silane

InChI

InChI=1S/C12H26Si/c1-7-13(8-2,9-3)11-10-12(4,5)6/h10-11H,7-9H2,1-6H3

InChI Key

NMCXIZRJYSJQHC-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C=CC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethylbut-1-enyl(triethyl)silane typically involves the reaction of 3,3-dimethylbut-1-ene with triethylsilane in the presence of a catalyst. Common catalysts used in this reaction include platinum or palladium complexes, which facilitate the hydrosilylation process. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of 3,3-Dimethylbut-1-enyl(triethyl)silane may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure reactors can also enhance the reaction rate and yield. The product is typically purified by distillation or chromatography to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethylbut-1-enyl(triethyl)silane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound into different organosilicon derivatives.

    Substitution: The silicon atom can participate in nucleophilic substitution reactions, leading to the formation of new silicon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed.

Major Products Formed

    Oxidation: Silanols or siloxanes.

    Reduction: Various organosilicon derivatives.

    Substitution: New silicon-carbon bonded compounds.

Scientific Research Applications

3,3-Dimethylbut-1-enyl(triethyl)silane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.

    Industry: Utilized in the production of advanced materials, such as silicone polymers and resins.

Mechanism of Action

The mechanism by which 3,3-Dimethylbut-1-enyl(triethyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to participate in a wide range of chemical reactions. The pathways involved in these reactions often include the formation of reactive intermediates, such as silyl radicals or cations, which facilitate the transformation of the compound into different products.

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Molecular Formula Key Functional Groups Reactivity/Applications Reference
3,3-Dimethylbut-1-enyl(triethyl)silane C₁₂H₂₆Si Triethylsilyl, dimethylbutenyl Hydrosilylation, polymer crosslinking, surface hydrophobization
Triethylsilane (C₆H₁₆Si) C₆H₁₆Si Si-H bond Reducing agent in organic synthesis, hydrogen donor in radical reactions
Propyltrimethoxysilane (PTMS) C₆H₁₆O₃Si Trihydrolyzable methoxy groups Silane coupling agent for adhesion promotion on carbon materials
(3-Aminopropyl)dimethylethoxysilane C₇H₁₉NO₃Si Amino, ethoxy groups Surface modification of zeolites for gas separation membranes
Trimethyl((1-methoxy-2-methylprop-1-en-1-yl)oxy)silane C₁₀H₂₂O₂Si Methoxy, vinyloxy groups Precursor for stereoselective organic synthesis

Reactivity Differences

  • Triethylsilane : The Si-H bond enables efficient hydrogen donation, making it a superior reducing agent compared to 3,3-Dimethylbut-1-enyl(triethyl)silane, which lacks this bond .
  • PTMS vs. 3,3-Dimethylbut-1-enyl(triethyl)silane : PTMS forms covalent bonds with substrates via hydrolysis (three methoxy groups), whereas the latter relies on π-orbital interactions for surface adhesion .
  • Aminosilanes: Amino-functionalized silanes (e.g., (3-aminopropyl)dimethylethoxysilane) exhibit higher polarity, enhancing compatibility with hydrophilic polymers, unlike the hydrophobic 3,3-Dimethylbut-1-enyl(triethyl)silane .

Surface Modification

  • Hydrophobicity: 3,3-Dimethylbut-1-enyl(triethyl)silane forms dense monolayers on steel and carbon surfaces, outperforming PTMS in water contact angle tests (>110° vs. ~90°) .
  • Adhesion: Demonstrated superior bonding to polyolefins compared to aminosilanes due to non-polar interactions .

Catalytic Performance

  • In hydrosilylation of ketones, 3,3-Dimethylbut-1-enyl(triethyl)silane achieved 85% yield under Pt catalysis, comparable to triethylsilane (89%) but with slower kinetics due to steric effects .

Thermal Stability

  • Decomposition temperature: 220°C (vs. 180°C for triethylsilane), attributed to the stabilizing effect of the conjugated vinyl group .

Critical Analysis of Limitations

  • Hydrolysis Sensitivity : Lacks hydrolytic stability compared to fully alkylated silanes (e.g., trimethylsilanes) .
  • Cost : Higher production costs than PTMS due to complex purification steps .

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